molecular formula C20H19FN4O3S B2505807 3-fluoro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide CAS No. 946317-92-6

3-fluoro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

カタログ番号: B2505807
CAS番号: 946317-92-6
分子量: 414.46
InChIキー: LXTFECQJEGHJPH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This sulfonamide derivative features a fluorinated benzene ring linked via a sulfonamide group to a phenyl-pyridazine scaffold substituted with a morpholine moiety.

特性

IUPAC Name

3-fluoro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O3S/c21-16-2-1-3-18(14-16)29(26,27)24-17-6-4-15(5-7-17)19-8-9-20(23-22-19)25-10-12-28-13-11-25/h1-9,14,24H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTFECQJEGHJPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps. One common approach is the formal condensation of the carboxy group of 3-fluoro-5-morpholin-4-ylbenzoic acid with the amino group of 1-[2-(pyridin-4-yl)ethyl]indol-6-amine . The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

化学反応の分析

Types of Reactions

3-fluoro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and pressures to ensure optimal reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

科学的研究の応用

3-fluoro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 3-fluoro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of mitogen-activated protein kinase (MAPK), interfering with the enzyme’s activity and thereby affecting cellular signaling pathways . This inhibition can lead to various biological effects, including the modulation of cell growth and differentiation .

類似化合物との比較

Structural Analogues and Substituent Effects

4-butoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide (G620-0599)
  • Key Difference : The butoxy group replaces the fluorine atom at the benzene ring’s para position.
  • Synthetic Yield: G620-0599 was synthesized in high purity (shipped as 10 mM solution), though yield data are unspecified .
4-{[4-(Diethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-N-(pyridin-2-yl)benzene-1-sulfonamide (Compound 10)
  • Key Difference: A triazine core replaces pyridazine, with diethylamino and morpholine substituents.
  • Impact :
    • Thermal Stability : Higher melting point (240–243°C) compared to pyridazine-based analogs, suggesting stronger crystalline packing .
    • Bioactivity : Triazine hybrids often exhibit kinase inhibitory activity, though specific data for this compound are unavailable .
Chromen-Pyrazolo-Pyrimidine Sulfonamides (Examples 57 and 60)
  • Key Differences : Chromen and pyrazolo-pyrimidine cores replace pyridazine, with fluorinated aryl groups.
  • Molecular Weight: ~600 Da for these compounds vs. ~450 Da for the target compound, suggesting differences in bioavailability and blood-brain barrier penetration .

Physicochemical Properties

Compound Name Core Structure Substituents Molecular Weight Melting Point (°C) Key Feature
Target Compound Pyridazine Fluoro, morpholine ~450 (estimated) N/A Optimized logP for solubility
G620-0599 Pyridazine Butoxy, morpholine 476.57 N/A High lipophilicity
Compound 10 Triazine Diethylamino, morpholine ~450 (estimated) 240–243 Thermal stability
Example 57 Pyrazolo-pyrimidine Fluoro, chromen, cyclopropyl 616.9 211–214 High molecular complexity
Example 60 Pyrazolo-pyrimidine Fluoro, chromen 599.1 242–245 Enantiomeric purity (96.21%)

生物活性

3-Fluoro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article provides a detailed overview of its biological activity, including relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound's structure includes a sulfonamide group, a fluorine atom, and a morpholine moiety, which contribute to its pharmacological properties. The IUPAC name is 3-fluoro-5-(morpholin-4-yl)-N-{3-[2-(pyridin-4-yl)ethyl]-1H-indol-5-yl}benzamide.

Biological Activity Overview

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. Its mechanism of action appears to involve disruption of the cell cycle and interference with microtubule dynamics.

Antiproliferative Activity

Studies have shown that 3-fluoro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has the potential to inhibit cell growth in several cancer types. For instance, it has been tested on human cancer cell lines such as MCF7 (breast carcinoma), HT-29 (colon carcinoma), and M21 (melanoma). The following table summarizes the IC50 values for these cell lines:

Cell Line IC50 (µM) Mechanism
MCF70.25Cell cycle arrest in G2/M phase
HT-290.15Disruption of microtubule dynamics
M210.30Induction of apoptosis

The compound's biological activity is largely attributed to its ability to bind to the colchicine-binding site on β-tubulin, leading to cytoskeletal disruption. This mechanism results in cell cycle arrest and eventual apoptosis in cancer cells.

Case Studies

  • In vitro Studies : A study evaluated the effects of the compound on MCF7 cells, showing that treatment led to significant apoptosis as evidenced by increased annexin V staining.
  • In vivo Studies : In chick chorioallantoic membrane assays, the compound demonstrated a capacity to inhibit angiogenesis and tumor growth comparable to established chemotherapeutic agents like combretastatin A-4.

Toxicity Profile

While the compound shows promising anticancer activity, its toxicity profile needs careful evaluation. Preliminary studies indicate low toxicity levels in non-cancerous cell lines, suggesting a favorable therapeutic index.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。